An In-Depth Technical Guide to (2E)-4,4,4-trifluoro-3-methylbut-2-enoic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (2E)-4,4,4-trifluoro-3-methylbut-2-enoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E)-4,4,4-trifluoro-3-methylbut-2-enoic acid, a fluorinated α,β-unsaturated carboxylic acid, is a valuable building block in medicinal chemistry and organic synthesis. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety for incorporation into novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical and physical properties of (2E)-4,4,4-trifluoro-3-methylbut-2-enoic acid, detailed synthetic protocols, spectroscopic data for characterization, and a discussion of its current and potential applications in drug discovery and development.
Introduction: The Significance of Fluorinated Building Blocks
The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in modern drug design. The trifluoromethyl group (CF3), in particular, offers a unique combination of properties that can profoundly impact the pharmacokinetic and pharmacodynamic profile of a bioactive compound.[1][2] Its high electronegativity and steric demand can alter molecular conformation, binding affinity to biological targets, and metabolic pathways.[1] (2E)-4,4,4-trifluoro-3-methylbut-2-enoic acid serves as a versatile scaffold that combines the reactivity of an α,β-unsaturated carboxylic acid with the advantageous properties of a trifluoromethyl group. This guide aims to provide researchers and scientists with the essential technical information required to effectively utilize this compound in their research endeavors.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of (2E)-4,4,4-trifluoro-3-methylbut-2-enoic acid is paramount for its effective use in synthesis and for the characterization of its derivatives.
General Properties
| Property | Value | Source |
| IUPAC Name | (2E)-4,4,4-trifluoro-3-methylbut-2-enoic acid | N/A |
| Synonyms | (E)-4,4,4-Trifluoro-3-methylbut-2-enoic acid | |
| CAS Number | 400-28-2 | |
| Molecular Formula | C5H5F3O2 | [3] |
| Molecular Weight | 154.09 g/mol | [3] |
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, vinyl, and carboxylic acid protons. The vinyl proton will likely appear as a quartet due to coupling with the trifluoromethyl group. The methyl group will be a singlet, and the carboxylic acid proton will be a broad singlet.
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13C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the carboxylic carbon, the two olefinic carbons, the methyl carbon, and the trifluoromethyl carbon. The trifluoromethyl carbon will exhibit a characteristic quartet due to coupling with the fluorine atoms. The chemical shifts are influenced by the strong electron-withdrawing nature of the CF3 group.[4]
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19F NMR: The fluorine NMR spectrum is expected to show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group.[1] The chemical shift will be in the typical range for a CF3 group attached to an sp2-hybridized carbon.[5][6]
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule.
| Wavenumber (cm-1) | Assignment |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~2950 | C-H stretch (methyl) |
| ~1710 | C=O stretch (conjugated carboxylic acid) |
| ~1650 | C=C stretch (alkene) |
| 1300-1100 | C-F stretch |
Source: Predicted based on typical IR absorption frequencies.[7][8]
2.2.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M+). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and a carboxyl group (M-45).[9] The presence of the trifluoromethyl group will also influence the fragmentation, potentially leading to the loss of CF3.
Synthesis of (2E)-4,4,4-trifluoro-3-methylbut-2-enoic Acid
The stereoselective synthesis of (2E)-4,4,4-trifluoro-3-methylbut-2-enoic acid can be effectively achieved via the Horner-Wadsworth-Emmons (HWE) reaction, which is a widely used method for the preparation of (E)-α,β-unsaturated esters.[10][11] The ester can then be hydrolyzed to the desired carboxylic acid.
Synthetic Workflow
Caption: Synthetic pathway to the target molecule.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction and Hydrolysis
Step 1: Synthesis of Ethyl (2E)-4,4,4-trifluoro-3-methylbut-2-enoate
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Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
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Ylide Formation: Slowly add a solution of triethyl phosphonoacetate (1.0 eq.) in anhydrous THF to the sodium hydride suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C and slowly add 1,1,1-trifluoroacetone (1.0 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl ester.
Step 2: Hydrolysis to (2E)-4,4,4-trifluoro-3-methylbut-2-enoic acid
-
Reaction Setup: Dissolve the purified ethyl ester (1.0 eq.) in a mixture of THF and water.
-
Hydrolysis: Add lithium hydroxide (1.5 eq.) to the solution and stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Acidify the reaction mixture to pH ~2 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired carboxylic acid.
Chemical Reactivity and Stability
(2E)-4,4,4-trifluoro-3-methylbut-2-enoic acid exhibits the characteristic reactivity of both an α,β-unsaturated carboxylic acid and a trifluoromethyl-containing compound.
Caption: Reactivity of the target molecule.
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Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations such as esterification and amidation using appropriate coupling agents.
-
α,β-Unsaturated System: The conjugated double bond is susceptible to nucleophilic attack at the β-position (Michael addition). The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the β-carbon.
-
Trifluoromethyl Group: The CF3 group is generally stable under many reaction conditions but can participate in certain transformations under more forcing conditions. Its strong electron-withdrawing nature increases the acidity of the carboxylic acid proton compared to its non-fluorinated analog.
-
Stability and Storage: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is classified as a corrosive material and should be handled with appropriate personal protective equipment.[3]
Applications in Research and Drug Development
While specific, documented applications of (2E)-4,4,4-trifluoro-3-methylbut-2-enoic acid are not extensively reported in the literature, its structural motifs suggest significant potential as a building block in several areas of research.
-
Medicinal Chemistry: The trifluoromethyl group is a key component in many approved drugs due to its ability to enhance metabolic stability and binding affinity.[1] This building block can be used to synthesize novel drug candidates where the trifluoromethylated acrylic acid moiety can serve as a bioisostere for other functional groups or as a key pharmacophoric element. Its potential applications could span various therapeutic areas, including oncology, inflammation, and infectious diseases.
-
Agrochemicals: Fluorinated compounds are also prevalent in modern agrochemicals. The unique properties of this molecule could be exploited in the design of new herbicides, pesticides, and fungicides.
-
Materials Science: The electronic properties imparted by the trifluoromethyl group make this compound a potential monomer or precursor for the synthesis of fluorinated polymers and materials with unique optical and electronic properties.
Conclusion
(2E)-4,4,4-trifluoro-3-methylbut-2-enoic acid is a valuable and versatile fluorinated building block with significant potential in various fields of chemical research, particularly in drug discovery and materials science. This technical guide has provided a comprehensive overview of its chemical properties, a reliable synthetic protocol, and an outline of its potential applications. As the demand for novel fluorinated molecules continues to grow, the importance of such well-characterized building blocks will undoubtedly increase, paving the way for future innovations.
References
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